molecular formula C10H9N5 B13349517 2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine

2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B13349517
M. Wt: 199.21 g/mol
InChI Key: NYQXWSSAGPUDFK-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both pyrazole and imidazopyridine moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine is unique due to its combination of pyrazole and imidazopyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C10H9N5/c1-15-6-7(5-12-15)9-13-8-3-2-4-11-10(8)14-9/h2-6H,1H3,(H,11,13,14)

InChI Key

NYQXWSSAGPUDFK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC3=C(N2)C=CC=N3

Origin of Product

United States

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